molecular formula C10H14O5 B1316988 1,1-Diethyl 3-oxocyclobutane-1,1-dicarboxylate CAS No. 99173-61-2

1,1-Diethyl 3-oxocyclobutane-1,1-dicarboxylate

Cat. No.: B1316988
CAS No.: 99173-61-2
M. Wt: 214.21 g/mol
InChI Key: RNEYQVYRVAVAIF-UHFFFAOYSA-N
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Description

1,1-Diethyl 3-oxocyclobutane-1,1-dicarboxylate: is an organic compound with the molecular formula C₁₀H₁₄O₅ . It is a derivative of cyclobutane, featuring two ester groups and a ketone group. This compound is often used as a building block in organic synthesis due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1-Diethyl 3-oxocyclobutane-1,1-dicarboxylate can be synthesized through the oxidation of diethyl 3-hydroxycyclobutane-1,1-dicarboxylate. The reaction typically involves the use of pyridinium chlorochromate as the oxidizing agent in a dichloromethane solvent. The reaction mixture is stirred overnight to ensure complete conversion .

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: 1,1-Diethyl 3-oxocyclobutane-1,1-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The ester groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Pyridinium chlorochromate in dichloromethane.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products:

    Oxidation: Products with additional oxygen-containing functional groups.

    Reduction: Diethyl 3-hydroxycyclobutane-1,1-dicarboxylate.

    Substitution: Various substituted cyclobutane derivatives.

Scientific Research Applications

1,1-Diethyl 3-oxocyclobutane-1,1-dicarboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,1-Diethyl 3-oxocyclobutane-1,1-dicarboxylate depends on its specific application In chemical reactions, its reactivity is primarily due to the presence of the ketone and ester groups, which can undergo various transformations

Comparison with Similar Compounds

  • 1,1-Dimethyl 3-oxocyclobutane-1,1-dicarboxylate
  • 3-Oxocyclobutane-1,1-dicarboxylic acid

Comparison: 1,1-Diethyl 3-oxocyclobutane-1,1-dicarboxylate is unique due to its diethyl ester groups, which can influence its reactivity and solubility compared to similar compounds like 1,1-Dimethyl 3-oxocyclobutane-1,1-dicarboxylate and 3-Oxocyclobutane-1,1-dicarboxylic acid. These structural differences can lead to variations in their chemical behavior and applications .

Properties

IUPAC Name

diethyl 3-oxocyclobutane-1,1-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O5/c1-3-14-8(12)10(5-7(11)6-10)9(13)15-4-2/h3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNEYQVYRVAVAIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CC(=O)C1)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10563393
Record name Diethyl 3-oxocyclobutane-1,1-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10563393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99173-61-2
Record name Diethyl 3-oxocyclobutane-1,1-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10563393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of diethyl 3-hydroxycyclobutane-1,1-dicarboxylate (159) (649 mg, 3 mmol) in DCM (7 mL) was added PCC (1.37 g, 6.3 mmol) and the mixture was stirred for 4 hours at room temperature. The product was filtered through a silica gel plug and the residue was purified using column chromatography with hexanes/ethyl acetate as eluent to yield diethyl 3-oxocyclobutane-1,1-dicarboxylate (160). 1H NMR (400 MHz, CD2Cl2) δ 4.28 (q, J=7.2 Hz, 4H), 3.63 (s, 4H), 1.31 (t, J=7.2 Hz, 6H). MS m/z 215.1 (M+1)+.
Quantity
649 mg
Type
reactant
Reaction Step One
Name
Quantity
1.37 g
Type
reactant
Reaction Step One
Name
Quantity
7 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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